Fmoc-L-leucinol

Vue d'ensemble

Description

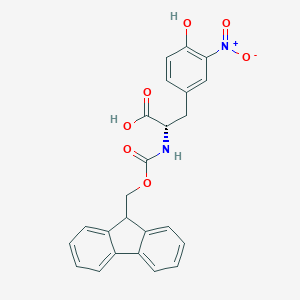

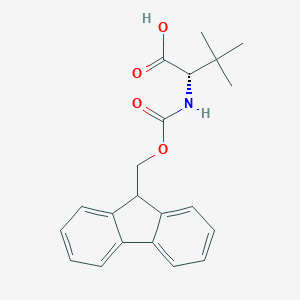

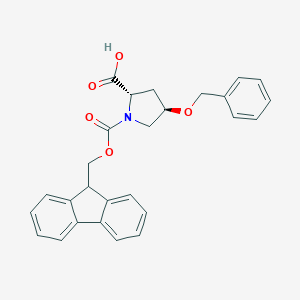

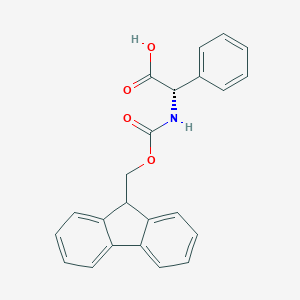

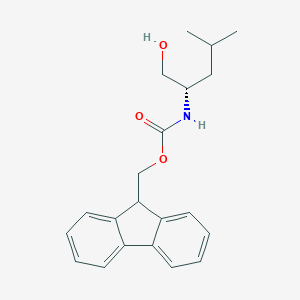

Fmoc-L-leucinol is an Fmoc protected leucine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Leucine is one of the more simple amino acids with an isobutyl group as the side chain .

Synthesis Analysis

This compound is synthesized using Fmoc-based peptide synthesis . This method is the method of choice for producing these compounds . The Fmoc group is widely used as a main amine protecting group in peptide synthesis . The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Molecular Structure Analysis

The molecular formula of this compound is C21H25NO3 . Its molecular weight is 339.4 g/mol . The structure includes a fluorenyl group, which has strong absorbance in the ultraviolet region .Physical And Chemical Properties Analysis

The sodium salts of amino acids with hydrophobic fluorenyl methyloxy carbonyl (FMOC) group and short alkyl side chains are found to have surfactant properties . This was ascertained first through visual observation of concentration dependent solution behavior and then confirmed by tensiometry measurements .Applications De Recherche Scientifique

Marquage par photoaffinité

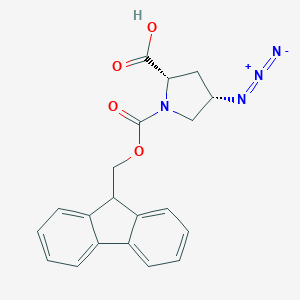

Fmoc-L-leucinol: est utilisé dans le marquage par photoaffinité pour étudier les cibles cellulaires et les interactions protéine-protéine. Il contient un groupe diazirine qui, lors de l'irradiation par la lumière UV, forme une liaison covalente avec la molécule cible, permettant un mappage précis des interactions moléculaires .

Synthèse des peptides

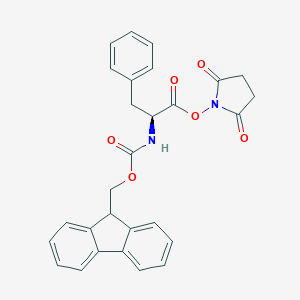

Ce composé sert de bloc de construction dans la synthèse des peptides. Il réagit avec des sels d'hydrochlorure d'α-aminoacide fonctionnalisés pour synthétiser divers oligopeptides, y compris des dépsipeptides cycliques comme la sansalvamide A, trouvée dans les champignons marins .

Hydrogels antibactériens

This compound: est utilisé pour créer des hydrogels à base d'acides aminés aux propriétés antibactériennes à large spectre. Ces hydrogels sont formés par auto-assemblage et sont considérés comme des alternatives prometteuses aux traitements antibactériens traditionnels .

Groupe protecteur en synthèse peptidique

Le groupe Fmoc est largement utilisé comme groupe protecteur d'amine en synthèse peptidique en raison de son caractère hydrophobe et aromatique, ce qui favorise les interactions hydrophobes et d'empilement π-π essentielles à la formation de la chaîne peptidique .

Études de gélification

Les acides aminés modifiés par Fmoc, y compris This compound, sont étudiés pour leurs propriétés de gélification. La présence du groupement Fmoc peut induire une gélification dans les gels de faible poids moléculaire (LMWG), qui ont des applications biomédicales potentielles .

Matériaux bio-inspirés

Les propriétés intrinsèques des groupes Fmoc, telles que leur capacité à promouvoir l'auto-assemblage par le biais d'interactions hydrophobes, font de This compound un composant précieux dans la conception de matériaux bio-inspirés .

Mécanisme D'action

Target of Action

Fmoc-L-leucinol primarily targets Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression related to adipocyte differentiation, fatty acid uptake and storage, and glucose metabolism .

Mode of Action

This compound acts as a selective modulator of PPARγ . It activates PPARγ with a lower potency but a similar maximal efficacy compared to rosiglitazone, a potent synthetic agonist . The compound’s interaction with PPARγ results in changes in gene expression that influence metabolic processes .

Biochemical Pathways

This compound affects the PPARγ pathway , which has downstream effects on adipocyte differentiation, fatty acid uptake and storage, and glucose metabolism . By modulating this pathway, this compound can influence various metabolic processes.

Pharmacokinetics

Its bioavailability and cell permeability are likely influenced by its lipophilic nature and its ability to form stable complexes with proteins .

Result of Action

This compound improves insulin sensitivity in normal, diet-induced glucose-intolerant, and in diabetic db/db mice . This suggests that it may have potential therapeutic applications in the treatment of insulin resistance and type 2 diabetes. Moreover, this compound has a lower adipogenic activity, meaning it induces less fat production compared to full agonists .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its self-assembly into functional materials can be affected by initial chemical and thermal inputs . These inputs can force the monomers to follow different assembly pathways, resulting in soft materials with distinct molecular arrangements . The dynamics of this process can be tuned chemically or thermally to control the formation and stability of these materials .

Safety and Hazards

The safety data sheet for L(+)-Leucinol, a related compound, indicates that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid dust formation, and not to release it into the environment .

Orientations Futures

There is a resurgence in peptide drug discovery since 2000, providing 28 non-insulin peptide drugs worldwide . This represents half the total number of approved peptide therapeutics since the commercialization of the first one, insulin, in 1923 . The Fmoc group is widely used as a main amine protecting group in peptide synthesis . Therefore, Fmoc-L-leucinol could potentially be used in the synthesis of new peptide drugs.

Analyse Biochimique

Biochemical Properties

Fmoc-L-leucinol, as a derivative of leucine, may play a role in biochemical reactions similar to leucine. Leucine is known to activate the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism . The activation of mTORC1 by leucine involves cellular uptake by the L-type amino acid transporter 1 (LAT1) and subsequent activation of mTORC1 .

Cellular Effects

It is known that this compound is a selective modulator of peroxisome proliferator-activated receptor γ (PPARγ) . It activates PPARγ with a lower potency but a similar maximal efficacy as rosiglitazone . This compound improves insulin sensitivity in normal, diet-induced glucose-intolerant, and in diabetic db/db mice .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PPARγ . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The Fmoc group is known for its stability and efficiency in peptide synthesis, which could potentially influence the temporal effects of this compound .

Dosage Effects in Animal Models

It is known that this compound improves insulin sensitivity in normal, diet-induced glucose-intolerant, and in diabetic db/db mice .

Metabolic Pathways

Leucine, the parent molecule of this compound, is known to activate mTORC1, suggesting a potential involvement in the mTOR signaling pathway .

Transport and Distribution

The cellular uptake of leucine, the parent molecule of this compound, is known to be mediated by LAT1 .

Subcellular Localization

Given its potential role in modulating PPARγ activity , it may be localized in the nucleus where PPARγ typically exerts its effects.

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMGVJAOLIDKGZ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.